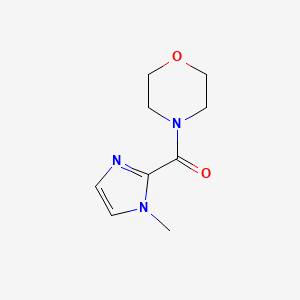

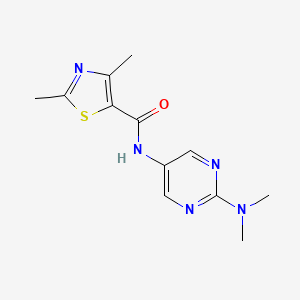

(1-methyl-1H-imidazol-2-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole has been synthesized by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is 111.15 .Wissenschaftliche Forschungsanwendungen

Immune Response Modifiers and Antitumor Activities

Imiquimod and its analogs, similar in function to imidazoquinolinamines, have been explored for their ability to activate the immune system by inducing cytokines. These compounds do not exhibit inherent antiviral or antiproliferative activity in vitro but stimulate cytokine secretion in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor effects. Imiquimod has shown promise as a topical agent for treating various skin disorders, including genital warts, genital herpes, and basal cell carcinoma, due to its potent immune-modifying properties (T. Syed, 2001).

Enzymatic Degradation of Pollutants

Research on the enzymatic degradation of organic pollutants has highlighted the role of enzymes like laccases and peroxidases in breaking down recalcitrant compounds. Redox mediators have been shown to enhance the efficiency of these enzymes significantly, offering a promising avenue for the remediation of industrial effluents and wastewater (Maroof Husain & Q. Husain, 2007).

Neuroprotective Strategies in CNS Disorders

The kynurenine pathway, involved in tryptophan metabolism, encompasses compounds that act as neurotoxins or neuroprotectants, playing a potential role in neurological disorders. Modulating this pathway to reduce neurotoxic compounds and enhance neuroprotective ones offers a strategic approach to treating diseases like stroke and neurodegenerative disorders (E. Vámos et al., 2009).

Antioxidant Activity and Health Implications

The study of antioxidants and their role in various fields, including food engineering and medicine, has been a focus of considerable interest. Various assays for determining antioxidant activity, such as ORAC and DPPH tests, have been critically reviewed for their applicability, advantages, and limitations (I. Munteanu & C. Apetrei, 2021).

Methanotrophs as a Resource

Methanotrophs, capable of using methane as their sole carbon source, have been researched for their potential in generating value-added products like single-cell protein, biopolymers, and lipids. These bacteria offer a promising route for utilizing methane, an abundant gas, to produce various compounds while sequestering a greenhouse gas, showcasing the potential for environmental and economic benefits (P. Strong et al., 2015).

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which mfcd08281826 is a part of, have a broad range of biological activities . They are known to interact with various cellular proteins .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their broad range of chemical and biological properties, which could influence their pharmacokinetic profile .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The broad range of biological activities exhibited by imidazole derivatives suggests that their action could potentially be influenced by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-3-2-10-8(11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWCLMIDVZEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)